Cas no 80311-94-0 (N-(2-Hydroxybenzyl)acetamide)

N-(2-Hydroxybenzyl)acetamide is a synthetic organic compound featuring both amide and phenolic functional groups, making it a versatile intermediate in pharmaceutical and chemical research. Its structure, combining a hydroxybenzyl moiety with an acetamide group, lends itself to applications in drug development, particularly as a precursor for bioactive molecules. The compound exhibits moderate solubility in polar solvents, facilitating its use in synthetic reactions. Its stability under standard conditions and well-characterized reactivity profile enhance its utility in medicinal chemistry and material science. Researchers value N-(2-Hydroxybenzyl)acetamide for its potential in designing novel therapeutic agents and functional materials.
N-(2-Hydroxybenzyl)acetamide structure
N-(2-Hydroxybenzyl)acetamide structure
Product name:N-(2-Hydroxybenzyl)acetamide
CAS No:80311-94-0
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD24392089
CID:705885
PubChem ID:12714526

N-(2-Hydroxybenzyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[(2-hydroxyphenyl)methyl]-
    • N-(2-hydroxybenzyl)acetamide
    • N-[(2-hydroxyphenyl)methyl]acetamide
    • N-Salicylacetamid
    • CLTHXCBZMXABDP-UHFFFAOYSA-N
    • AK596956
    • Acetamide, N-salicyl- (7CI)
    • N-[(2-Hydroxyphenyl)methyl]acetamide (ACI)
    • C76570
    • SCHEMBL4362706
    • DTXSID40507760
    • AKOS022636982
    • DS-19671
    • 80311-94-0
    • SB76226
    • A922642
    • CS-0160433
    • MFCD24392089
    • XH0694
    • DB-298253
    • N-(2-Hydroxybenzyl)acetamide
    • MDL: MFCD24392089
    • Inchi: 1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11)
    • InChI Key: CLTHXCBZMXABDP-UHFFFAOYSA-N
    • SMILES: O=C(C)NCC1C(O)=CC=CC=1

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3
  • XLogP3: 0.9

N-(2-Hydroxybenzyl)acetamide Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature

N-(2-Hydroxybenzyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1223225-5g
N-(2-Hydroxybenzyl)acetamide
80311-94-0 95%
5g
$500 2024-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31255-250mg
N-(2-Hydroxybenzyl)acetamide
80311-94-0 97%
250mg
¥325.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ914-50mg
N-(2-Hydroxybenzyl)acetamide
80311-94-0 97%
50mg
339.0CNY 2021-07-12
eNovation Chemicals LLC
D754199-1g
Acetamide, N-[(2-hydroxyphenyl)methyl]-
80311-94-0 97%
1g
$165 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31255-1g
N-(2-Hydroxybenzyl)acetamide
80311-94-0 97%
1g
¥876.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231073-5g
N-(2-Hydroxybenzyl)acetamide
80311-94-0 97%
5g
¥3273.00 2024-07-28
Ambeed
A104186-1g
N-(2-Hydroxybenzyl)acetamide
80311-94-0 97%
1g
$120.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ914-5g
N-(2-Hydroxybenzyl)acetamide
80311-94-0 97%
5g
4344CNY 2021-05-08
Alichem
A019140074-5g
N-(2-Hydroxybenzyl)acetamide
80311-94-0 97%
5g
$989.40 2023-09-01
abcr
AB528740-250mg
N-(2-Hydroxybenzyl)acetamide, 95%; .
80311-94-0 95%
250mg
€143.00 2025-02-16

N-(2-Hydroxybenzyl)acetamide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Efficient synthesis of substituted 3-acyl-3,4-dihydrobenzo[d][1,2,3]triazines
Reingruber, Ruediger; et al, Tetrahedron Letters, 2009, 50(26), 3439-3442

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  35 min, 35 - 40 °C
1.2 35 - 40 °C; 40 °C → 50 °C; 1.5 h, 50 °C
Reference
Synthesis N-(phenylmethyl)acetamide derivatives via one-pot reduction of oximes, formation of amine intermediates and subsequent acetylation
Liu, Yong-bo; et al, Huaxue Shiji, 2008, 30(1), 57-58

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ;  5 min, 35 - 40 °C
1.2 20 min, 35 - 40 °C
Reference
One-pot synthesis of benzylacetamide from oxime under ultrasound irradiation
Li, Ji-Tai; et al, Ultrasonics Sonochemistry, 2009, 16(5), 590-592

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  24 h, 25 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Efficient synthesis of substituted 3-acyl-3,4-dihydrobenzo[d][1,2,3]triazines
Reingruber, Ruediger; et al, Tetrahedron Letters, 2009, 50(26), 3439-3442

N-(2-Hydroxybenzyl)acetamide Raw materials

N-(2-Hydroxybenzyl)acetamide Preparation Products

N-(2-Hydroxybenzyl)acetamide Related Literature

Additional information on N-(2-Hydroxybenzyl)acetamide

Introduction to N-(2-Hydroxybenzyl)acetamide (CAS No. 80311-94-0)

N-(2-Hydroxybenzyl)acetamide, also known by its CAS registry number CAS No. 80311-94-0, is a compound of significant interest in various fields of chemistry and pharmacology. This compound is a derivative of acetamide, with a hydroxyl group attached to the benzene ring, making it a versatile molecule with potential applications in drug design, material science, and analytical chemistry. Recent studies have highlighted its unique properties, which make it a promising candidate for further exploration in both academic and industrial settings.

The chemical structure of N-(2-Hydroxybenzyl)acetamide consists of an acetamide group (-CONH-) attached to a benzene ring substituted with a hydroxyl group at the ortho position. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, which are crucial for its interactions in biological systems and its potential use as a building block in organic synthesis. The presence of the hydroxyl group also introduces additional functional versatility, enabling further modifications to tailor the compound's properties for specific applications.

Recent research has focused on the synthesis and characterization of N-(2-Hydroxybenzyl)acetamide. One study reported an efficient method for its preparation via the reaction of ethyl acetoacetate with o-hydroxybenzaldehyde under mild conditions, yielding high purity product with excellent yield. This method not only simplifies the synthesis process but also opens up possibilities for large-scale production, which is essential for industrial applications.

The physical and chemical properties of CAS No. 80311-94-0 have been extensively studied to understand its behavior under various conditions. For instance, its melting point, boiling point, and solubility in different solvents have been determined experimentally and corroborated using computational methods. These studies provide valuable insights into its stability and reactivity, which are critical factors in determining its suitability for specific applications.

In terms of biological activity, N-(2-Hydroxybenzyl)acetamide has shown potential as a lead compound in drug discovery programs targeting various diseases. Preclinical studies have demonstrated its ability to modulate key enzymes and receptors involved in inflammatory processes, making it a candidate for anti-inflammatory drug development. Additionally, recent findings suggest that this compound may exhibit antioxidant properties, further broadening its therapeutic potential.

The application of CAS No. 80311-94-0 extends beyond pharmacology into materials science. Researchers have explored its use as a precursor in the synthesis of advanced materials such as polymers and nanoparticles. Its ability to form stable complexes with metal ions has led to its application in catalysis and sensing technologies.

In conclusion, N-(2-Hydroxybenzyl)acetamide (CAS No. 80311-94-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial innovation.

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(CAS:80311-94-0)N-(2-Hydroxybenzyl)acetamide
A922642
Purity:99%
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Price ($):435.0